molecular formula C12H17FO2 B13081429 2-(3-Fluoro-5-isobutoxyphenyl)ethanol

2-(3-Fluoro-5-isobutoxyphenyl)ethanol

Cat. No.: B13081429
M. Wt: 212.26 g/mol
InChI Key: NZHAWHKKGARSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-5-isobutoxyphenyl)ethanol is an organic compound with the molecular formula C12H17FO2. It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of a fluorine atom, an isobutoxy group, and an ethanol moiety attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-isobutoxyphenyl)ethanol typically involves the reaction of 3-fluoro-5-isobutoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in a solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired alcohol product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-isobutoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-Fluoro-5-isobutoxybenzaldehyde or 3-fluoro-5-isobutoxybenzoic acid.

    Reduction: Various reduced derivatives depending on the specific reaction conditions.

    Substitution: Substituted phenyl derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-(3-Fluoro-5-isobutoxyphenyl)ethanol is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of fluorinated compounds and their interactions with biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-isobutoxyphenyl)ethanol depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity or function. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in various research fields.

Comparison with Similar Compounds

2-(3-Fluoro-5-isobutoxyphenyl)ethanol can be compared with other similar compounds, such as:

    2-(3-Fluorophenyl)ethanol: Lacks the isobutoxy group, which may affect its reactivity and applications.

    2-(3-Isobutoxyphenyl)ethanol: Lacks the fluorine atom, which may influence its stability and interactions with biological targets.

    2-(3-Fluoro-5-methoxyphenyl)ethanol: Contains a methoxy group instead of an isobutoxy group, which may alter its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity, stability, and versatility for various research applications.

Properties

Molecular Formula

C12H17FO2

Molecular Weight

212.26 g/mol

IUPAC Name

2-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C12H17FO2/c1-9(2)8-15-12-6-10(3-4-14)5-11(13)7-12/h5-7,9,14H,3-4,8H2,1-2H3

InChI Key

NZHAWHKKGARSMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)CCO)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.